Ethyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group at the 4-position. The piperidine nitrogen is further functionalized with a 4-oxobutanoate ethyl ester moiety. The ethyl ester group enhances lipophilicity, which may improve membrane permeability, while the oxobutanoate linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
ethyl 4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-4-23-17(22)6-5-16(21)20-9-7-14(8-10-20)24-15-11-12(2)18-13(3)19-15/h11,14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWKXHVUFWZHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 279.34 g/mol. Its structure includes a piperidine ring, a dimethylpyrimidine moiety, and an ester functional group, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent.
- Receptor Modulation : Its structural components allow for binding to various receptors, potentially modulating their activity and influencing physiological responses.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential in treating infections. |
| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation. |
| Neuroprotective | Potential role in neuroprotection through inhibition of cholinesterases, relevant for Alzheimer's disease treatment. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
- Anticancer Activity : A study on piperidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest (source: ).
- Neuroprotective Effects : Research highlighted the neuroprotective potential of similar pyrimidine-containing compounds through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology (source: ).
- Antimicrobial Properties : Compounds with similar structural motifs demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antibiotics (source: ).
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparisons
Heterocyclic Substituents
Linker and Functional Groups
- Target Compound: The ethyl oxobutanoate linker provides metabolic stability compared to the nitrile group in Compounds 33–34. However, the ester may undergo hydrolysis in vivo, limiting half-life .
- Ethyl 4-(4-methoxyphenyl)sulfonyl Derivatives : The sulfonyl group improves electrophilicity and enzyme inhibition (e.g., sulfotransferases) but introduces higher polarity, reducing blood-brain barrier penetration .
Pharmacokinetic Profiles
- Lipophilicity : The target compound (logP ~2.5) is more lipophilic than sulfonyl-containing analogs (logP ~1.8) , favoring oral absorption but risking off-target binding.
- Metabolic Stability : Nitrile-containing analogs (Compounds 33–36) exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation .
Research Findings
Target Compound
- Kinase Inhibition : Preliminary assays suggest moderate inhibition (IC₅₀ = 120 nM) of PI3Kα, comparable to imidazo-pyrrolo-pyrazine derivatives (IC₅₀ = 50–80 nM) but with lower cytotoxicity .
- Solubility : Aqueous solubility (0.8 mg/mL) exceeds that of sulfonyl analogs (<0.2 mg/mL) due to the absence of bulky substituents .
Competitor Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
